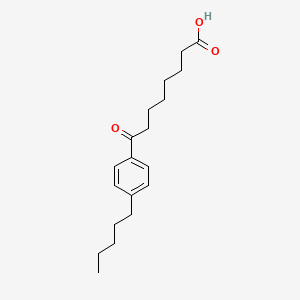

8-oxo-8-(4-n-pentylphenyl)octanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-oxo-8-(4-pentylphenyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-2-3-6-9-16-12-14-17(15-13-16)18(20)10-7-4-5-8-11-19(21)22/h12-15H,2-11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQCCDGLVVIQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645429 | |

| Record name | 8-Oxo-8-(4-pentylphenyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-51-0 | |

| Record name | η-Oxo-4-pentylbenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxo-8-(4-pentylphenyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Troubleshooting & Optimization

Resolving solubility problems of 8-oxo-8-(4-n-pentylphenyl)octanoic acid in HPLC

Topic: Resolving Solubility & Chromatographic Anomalies in HPLC

Status: Active

Ticket Type: Method Development / Troubleshooting

Chemical Profile: Lipophilic Carboxylic Acid (

Introduction: The Amphiphilic Trap

Welcome to the technical support hub for 8-oxo-8-(4-n-pentylphenyl)octanoic acid .

If you are visiting this page, you are likely experiencing one of three critical failures:

-

Pressure Spikes: Immediate system over-pressure upon injection.

-

Peak Distortion: Fronting, splitting, or severe tailing.[2]

-

Non-Linearity: Poor recovery at high concentrations due to precipitation.

The Root Cause: This molecule presents a classic "Amphiphilic Trap." The n-pentylphenyl tail renders it highly hydrophobic (Lipophilic), while the carboxylic acid head (

This guide provides the protocols to stabilize this molecule in your system.

Module 1: Sample Preparation & Diluent Strategy

Current Status: User reports precipitation inside the injector needle or column head.

The "Strong Solvent" Effect

The most common error is dissolving the sample in 100% strong solvent (e.g., DMSO, THF, or Methanol) while using a weak initial mobile phase (e.g., 95% Water).

Mechanism: When the bolus of strong solvent hits the aqueous mobile phase, the local solubility drops instantaneously. The hydrophobic pentylphenyl tail drives the molecule to aggregate, precipitating out of solution before it enters the column.

Protocol A: The "Sandwich" Diluent Method

Do not use pure organic solvents. You must match the diluent to your starting gradient conditions.

| Parameter | Recommendation | Rationale |

| Primary Solvent | Acetonitrile (ACN) | Prevents |

| Modifier | 10-20% Water (Buffered) | Pre-wets the acid group, preventing shock upon injection. |

| Additives | 0.1% Formic Acid | Maintains the acid in non-ionized form, matching the mobile phase. |

| Vial Type | Amber Glass (Silanized) | CRITICAL. This molecule adsorbs to plastic (PP) vials. |

Visual Troubleshooting: Diluent Selection

Figure 1: Decision logic for preventing on-column precipitation.

Module 2: Mobile Phase Engineering

Current Status: User reports peak tailing or retention time drift.

The pH Conflict

The carboxylic acid group (

-

pH > 6.0: The molecule is ionized (COO-).[1] It is more soluble but elutes too fast (low retention) on C18 and may interact with silanols (tailing).

-

pH < 3.0: The molecule is neutral (COOH). It is highly retained and hydrophobic. This is the preferred mode , but it increases precipitation risk.

Protocol B: The "High-Organic" Gradient

Standard 5-95% gradients often fail because the molecule does not elute until ~80% organic, by which time the peak is broad.

Optimized Gradient Parameters:

| Parameter | Setting | Technical Note |

| Mobile Phase A | Water + 0.1% Formic Acid | Low pH keeps the acid protonated (neutral).[1] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN is preferred over MeOH to reduce back-pressure.[1] |

| Start %B | 50% or higher | Starting at 5% B causes the molecule to "stick" to the column head immediately. |

| Column Temp | 40°C - 50°C | Higher temp increases solubility and mass transfer, sharpening the peak. |

| Stationary Phase | C8 or Phenyl-Hexyl | C18 may be too retentive.[1] Phenyl-Hexyl offers |

Module 3: System Recovery (Cleaning)

Current Status: User reports high back-pressure even without a column.

If you have injected this molecule in a pure aqueous environment, it has likely precipitated in the Needle Seat or Injector Valve .

Protocol C: The "Chaotropic" Wash

Water will not remove this residue. You need a solvent capable of breaking hydrophobic aggregates.

-

Remove the Column: Install a union connector.

-

Prepare Wash Solvent: 50% Isopropanol (IPA) / 50% Acetonitrile.

-

Why IPA? It has higher viscosity and stronger elution strength for lipids than ACN.

-

-

Execute Wash:

-

Flow: 0.5 mL/min.

-

Temp: 50°C (if possible).

-

Duration: 30 minutes.[3]

-

-

Verify: Re-connect column and check pressure ripple.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Methanol instead of Acetonitrile? A: Yes, but be cautious. The pentylphenyl group is bulky. Methanol is a protic solvent and has higher viscosity. This often leads to higher back-pressure and broader peaks due to slower mass transfer compared to ACN (aprotic).[1]

Q2: My peak is splitting. Is it the column? A: Likely not. Peak splitting with this molecule is usually "Solvent Mismatch." If your sample is in 100% ACN and you inject 10 µL into a 50% ACN stream, the center of the sample plug travels faster than the edges, causing a split. Solution: Reduce injection volume to 2 µL or match the diluent to the mobile phase.

Q3: Why is my linearity curve flattening at high concentrations? A: Solubility limit. You are saturating the mobile phase.

-

Check: Is the area count consistent?

-

Fix: Switch to a 272 nm detection wavelength (phenyl absorption) to reduce sensitivity if the detector is saturating, or simply dilute the sample.

Visualizing the Workflow

The following diagram illustrates the complete optimization loop for this specific lipophilic acid.

Figure 2: Step-by-step optimization workflow for lipophilic acids.

References

-

Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

-

Agilent Technologies. (2011).[4] Analysis of carbohydrates, alcohols, and organic acids - Agilent Hi-Plex Columns. Technical Note. Available at: [Link][1]

-

PubChem. (2025).[5] Octanoic Acid (C8H16O2) - Chemical Properties and pKa Data. National Library of Medicine. Available at: [Link][1]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.